3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)propanamide
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Overview
Description
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)propanamide is a complex organic molecule with potential applications in various scientific fields. Its structure features a blend of dihydropyrimidine and dihydrophthalazine moieties, indicating its potential versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process starting from basic organic intermediates:
Synthesis of 3,4-dihydropyrimidin-2,4-dione: : This involves the cyclization of urea with an appropriate β-keto ester under acidic conditions.
Formation of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)propanamide: : This step includes the condensation reaction of phthalic anhydride with hydrazine to form phthalazinone, followed by N-alkylation with propanamide.
Industrial Production Methods: The compound’s synthesis on an industrial scale would involve optimizing reaction conditions to ensure high yield and purity, utilizing continuous flow reactors to enhance reaction efficiency, and applying green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions with reagents like hydrogen peroxide, leading to various oxidized forms.
Reduction: : Reduction reactions using agents like sodium borohydride can convert the oxo groups to hydroxyl groups.
Substitution: : Nucleophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride in methanol.
Substitution: : Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation yields hydroxylated derivatives, reduction results in alcohols, and substitution can produce various alkylated products.
Scientific Research Applications
This compound has broad applications:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Potential use in studying enzyme interactions due to its dihydropyrimidine core.
Medicine: : Investigated for antiviral and anticancer activities.
Industry: : Utilized in the development of new materials with unique properties.
Mechanism of Action
The compound interacts with biological systems primarily through its dihydropyrimidine and phthalazinone groups. These moieties can bind to specific enzymes and receptors, influencing cellular processes. The exact mechanism involves inhibition of key enzymatic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Compared to other dihydropyrimidine and phthalazinone derivatives, this compound’s unique combination of functional groups offers distinct chemical reactivity and biological activity. Similar compounds include:
3,4-dihydropyrimidin-2-one derivatives
Phthalazinone-based molecules
Combined analogs with different linker modifications
This compound stands out due to its dual functional cores and potential to bridge gaps between chemical reactivity and biological activity, making it a valuable molecule in scientific research and application.
Properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c22-13(5-7-21-8-6-14(23)18-16(21)25)17-9-12-10-3-1-2-4-11(10)15(24)20-19-12/h1-4,6,8H,5,7,9H2,(H,17,22)(H,20,24)(H,18,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHVTYQBMZPQII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)CCN3C=CC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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